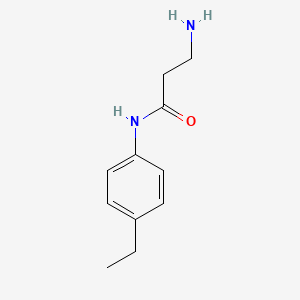

3-Amino-N-(4-ethylphenyl)propanamide

Description

3-Amino-N-(4-ethylphenyl)propanamide is a β-alanyl aminopeptidase substrate analog featuring a para-ethylphenyl substituent. The ethyl group at the para position may influence enzyme-substrate interactions and the detectability of volatile organic compounds (VOCs) released during hydrolysis.

Properties

IUPAC Name |

3-amino-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOFSBGQCPJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The provided evidence focuses on three β-alanyl aminopeptidase substrates:

3-Amino-N-(3-fluorophenyl)propanamide

3-Amino-N-(4-methylphenyl)propanamide

3-Amino-N-phenylpropanamide

These compounds were evaluated for their ability to detect P. aeruginosa via VOC evolution using HS-SPME-GC-MS. Key findings are summarized below:

Table 1: Comparison of β-Alanyl Aminopeptidase Substrates

Key Observations:

Substituent Effects on Enzyme Activity :

- The 3-fluoro substituent produced the highest VOC concentration, attributed to enhanced enzyme-substrate affinity or reduced steric hindrance .

- The 4-methyl substituent showed the lowest activity, likely due to steric or electronic effects impairing enzyme recognition .

- The unsubstituted phenyl derivative performed comparably to the 3-fluoro analog statistically (p = 0.3350) but had higher detection limits for its VOC (aniline) .

Analytical Sensitivity: Despite similar enzyme activity, 3-fluoroaniline (from 3-fluoro-substituted substrate) had a lower limit of detection (LOD = 0.09 ppb) and quantification (LOQ = 0.24 ppb) compared to aniline (LOD = 0.15 ppb, LOQ = 0.50 ppb) . This made the 3-fluoro derivative preferable for clinical diagnostics.

Inference for 3-Amino-N-(4-ethylphenyl)propanamide: The 4-ethyl substituent is bulkier than 4-methyl, which may further reduce enzyme activity due to steric hindrance. If hydrolysis releases 4-ethylaniline, its detectability would depend on HS-SPME-GC-MS performance for this VOC. No data on LOD/LOQ for ethyl-substituted analogs is available in the evidence.

Structural and Functional Implications

- Steric Effects : Larger para substituents (e.g., ethyl vs. methyl) may impede access to the enzyme’s active site, reducing catalytic efficiency .

- VOC Properties: Fluorinated VOCs (e.g., 3-fluoroaniline) exhibit better chromatographic detectability than non-fluorinated analogs, a critical factor in assay optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.